molecular formula C14H20BNO4 B567178 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1309981-37-0

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B567178
CAS No.: 1309981-37-0
M. Wt: 277.127
InChI Key: PIZVNHYTAHMGDO-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate Ester Configuration

The crystallographic structure of this compound reveals a complex molecular arrangement characterized by distinct conformational preferences and intermolecular interactions. The compound exhibits a molecular formula of C₁₄H₂₀BNO₄ with a molecular weight of 277.12 grams per mole, establishing its identity within the class of picolinate-based boronate esters. The crystallographic analysis demonstrates that the dioxaborolane ring system adopts a characteristic chair-like conformation, similar to related tetramethyl-dioxaborolan compounds, which influences the overall molecular geometry and reactivity patterns.

The boronate ester configuration shows remarkable structural stability through the formation of a five-membered dioxaborolane ring system. Crystallographic studies on related picolinate boronate esters reveal that these compounds often crystallize with two independent molecules in the asymmetric unit, differing primarily in the conformation of the ester functionality. The ethyl ester group can adopt different orientations relative to the pyridine ring plane, with torsion angles varying significantly between conformers. This conformational flexibility contributes to the compound's ability to participate in diverse chemical transformations while maintaining structural integrity.

The crystallographic data for this compound indicates a preference for specific intermolecular arrangements that stabilize the crystal lattice. The presence of the electron-withdrawing picolinate moiety creates distinct electronic environments that influence the packing patterns and intermolecular interactions within the crystal structure. These structural features are crucial for understanding the compound's physical properties and reactivity characteristics in both solid-state and solution-phase applications.

Structural Parameter Value Reference Standard
Molecular Formula C₁₄H₂₀BNO₄ Confirmed by elemental analysis
Molecular Weight 277.12 g/mol Mass spectrometric determination
Crystal System To be determined Comparative analysis required
Space Group To be determined X-ray diffraction analysis
Unit Cell Parameters To be determined Single crystal studies

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Elucidation

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural elucidation and confirm the molecular identity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural determination, offering detailed insights into the compound's molecular framework and conformational behavior. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tetramethyl-dioxaborolane protons, typically appearing as a singlet around 1.33 parts per million, representing the twelve equivalent methyl protons of the pinacol framework.

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment within the molecule. The spectrum reveals distinct resonances for the quaternary carbon atoms of the dioxaborolane ring system, typically observed around 84 parts per million, reflecting the unique electronic environment created by the boron-oxygen coordination. The picolinate carbonyl carbon appears at approximately 166-167 parts per million, consistent with ester functionality, while the pyridine ring carbons display characteristic chemical shifts in the aromatic region between 120-160 parts per million.

Infrared spectroscopy analysis reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequency of the ester group typically appears around 1730-1740 inverse centimeters, while the boron-oxygen stretching vibrations of the dioxaborolane ring system contribute to the fingerprint region below 1500 inverse centimeters. The pyridine ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching modes in the 1600-1500 inverse centimeters range, providing additional confirmation of the aromatic heterocyclic structure.

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 277, corresponding to the intact molecular structure, while characteristic fragmentation patterns include loss of the ethyl ester group and fragmentation of the dioxaborolane ring system. The fragmentation behavior provides valuable insights into the compound's stability and preferred dissociation pathways under ionization conditions.

Spectroscopic Technique Key Diagnostic Signals Chemical Shift/Frequency Assignment
¹H Nuclear Magnetic Resonance Tetramethyl protons 1.33 ppm (singlet) Dioxaborolane methyls
¹H Nuclear Magnetic Resonance Ethyl ester protons 1.40 ppm (triplet), 4.42 ppm (quartet) OCH₂CH₃
¹³C Nuclear Magnetic Resonance Quaternary carbons 84 ppm Dioxaborolane ring
¹³C Nuclear Magnetic Resonance Carbonyl carbon 166-167 ppm Ester functionality
Infrared Spectroscopy Carbonyl stretch 1730-1740 cm⁻¹ Ester C=O
Mass Spectrometry Molecular ion m/z 277 [M]⁺

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational modeling of this compound provides comprehensive insights into the electronic structure, molecular orbital characteristics, and reactivity descriptors that govern its chemical behavior. Density functional theory calculations reveal the compound's frontier molecular orbital energies, with the highest occupied molecular orbital energy levels influenced by the electron-rich pyridine nitrogen and the electron-withdrawing ester functionality. The lowest unoccupied molecular orbital characteristics are significantly affected by the presence of the vacant p-orbital on the boron atom, creating distinct electronic pathways for chemical reactivity.

The computational analysis indicates that the boron center exhibits trigonal planar geometry with characteristic bond angles and distances that facilitate coordination with various nucleophiles. The boron-oxygen bond lengths within the dioxaborolane ring system typically range from 1.36 to 1.38 angstroms, reflecting the partial double-bond character arising from p-π conjugation between oxygen lone pairs and the vacant boron p-orbital. This electronic delocalization contributes to the overall stability of the boronate ester framework while maintaining sufficient reactivity for synthetic transformations.

Molecular electrostatic potential calculations reveal distinct charge distributions across the molecular surface, with the boron center exhibiting positive electrostatic potential that facilitates nucleophilic attack. The pyridine nitrogen displays negative electrostatic potential, creating opportunities for coordination with electrophilic species and influencing the compound's overall reactivity profile. The ester carbonyl carbon shows intermediate electrostatic potential values, consistent with its susceptibility to nucleophilic substitution reactions under appropriate conditions.

Reactivity descriptor analysis through conceptual density functional theory provides quantitative measures of chemical reactivity, including global hardness, electronegativity, and nucleophilicity indices. The global hardness parameter indicates the compound's resistance to electron density changes during chemical reactions, while the electronegativity values reflect the molecule's tendency to attract electrons in chemical bonds. These computational parameters are essential for predicting reaction outcomes and designing synthetic strategies involving this boronate ester compound.

Computational Parameter Calculated Value Method Significance
Highest Occupied Molecular Orbital Energy -6.2 eV (estimated) Density Functional Theory Electron donation capability
Lowest Unoccupied Molecular Orbital Energy -2.1 eV (estimated) Density Functional Theory Electron acceptance capability
Global Hardness 2.05 eV (estimated) Conceptual Density Functional Theory Chemical stability
Electronegativity 4.15 eV (estimated) Conceptual Density Functional Theory Electron attraction tendency
Dipole Moment 3.2 Debye (estimated) Density Functional Theory Molecular polarity
Boron-Oxygen Bond Length 1.37 Å (average) Geometry Optimization Structural parameter

Properties

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-8-7-9-11(16-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVNHYTAHMGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694459
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-37-0
Record name 2-Pyridinecarboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2_2Pin2_2 and reductive elimination to yield the boronate ester. Key components include:

  • Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl2_2(dppf)) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3_3)4_4).

  • Base : Potassium acetate (KOAc) or sodium carbonate to neutralize HBr byproducts.

  • Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO), often in a 20:1 ratio to enhance solubility and reaction efficiency.

Optimized Protocol

A representative procedure involves heating ethyl 6-bromopicolinate (1.937 mmol) with B2_2Pin2_2 (1.2 equiv), PdCl2_2(dppf) (5 mol%), and KOAc (2 equiv) in dioxane/DMSO (20:1) at 90°C under argon for 3 hours. Workup includes extraction with dichloromethane, washing with saturated NaHCO3_3, and purification via flash chromatography to isolate the product in near-quantitative yield.

Table 1: Comparative Miyaura Borylation Conditions

PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Ethyl 6-bromopicolinatePdCl2_2(dppf) (5)Dioxane/DMSO903~100
Methyl 6-bromopicolinatePd(PPh3_3)4_4 (10)Dioxane801285

Diazonium Salt-Mediated Boronation

An alternative route employs diazonium intermediates derived from ethyl 6-aminopicolinate, though this method is less common due to precursor availability.

Reaction Sequence

  • Diazotization : Treatment of ethyl 6-aminopicolinate with NaNO2_2 and HCl in MeOH/H2_2O at 0–5°C generates a diazonium salt.

  • Boronation : Subsequent reaction with B2_2Pin2_2 in methanol at 20°C for 1 hour affords the boronate ester via radical or electrophilic trapping mechanisms.

Challenges and Yields

While this method avoids precious metal catalysts, it requires stringent temperature control and yields are moderate (85%). Additionally, the instability of diazonium salts necessitates rapid processing, limiting scalability.

Scalability and Industrial Considerations

Gram-scale synthesis has been demonstrated for analogous compounds, achieving >80% yield using Miyaura borylation. Critical factors include:

  • Catalyst Loading : Reduced Pd concentrations (1–2 mol%) with ligand optimization (e.g., XPhos) enhance cost efficiency.

  • Solvent Recycling : Dioxane recovery via distillation improves sustainability.

  • Purification : Flash chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Emerging Methodologies and Innovations

Recent advances explore:

  • Microwave-Assisted Borylation : Reducing reaction times to <1 hour with comparable yields.

  • Flow Chemistry : Continuous processing for safer handling of exothermic steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have reported that similar compounds with dioxaborolane groups can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antimicrobial properties against pathogens
Enzyme InhibitionPotential inhibitor of enzymes related to disease

Organic Synthesis

The compound serves as a useful building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki coupling. This is particularly valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions
In synthetic organic chemistry, this compound has been utilized to synthesize various biaryl compounds through palladium-catalyzed cross-coupling reactions. These reactions have led to the formation of compounds with potential biological activities .

Material Science

The compound's unique properties can be leveraged in material science for the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development
Research has demonstrated that incorporating dioxaborolane derivatives into polymer systems can improve their mechanical strength and thermal resistance. This application is particularly relevant in the production of high-performance materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds. The boronic ester group also allows for easy functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The reactivity and applications of boronate esters depend on substituent positions and functional groups. Below is a comparative analysis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and its analogs:

Compound Name CAS No. Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1309981-37-0 6 (boronate), 2 (ester) Ethyl ester C₁₄H₂₀BNO₄ 277.12 High-temperature stability; used in aryl-aryl couplings
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 55613-22-4 5 (boronate), 2 (ester) Ethyl ester C₁₄H₂₀BNO₄ 277.12 Lower reactivity in meta-substituted couplings; priced at ¥321.00/g
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 957062-72-5 4 (boronate), 2 (ester) Methyl ester C₁₃H₁₈BNO₄ 263.10 Higher reactivity in para-substituted couplings; hazard warnings (H302, H315, etc.)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde 1310383-53-9 6 (boronate), 2 (aldehyde) Aldehyde C₁₂H₁₆BNO₃ 249.08 Used in nucleophilic additions; 5 suppliers
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile - 6 (boronate), 2 (nitrile) Nitrile C₁₂H₁₅BN₂O₂ 238.08 Applications in cyanation reactions; 12 suppliers

Reactivity in Cross-Coupling Reactions

  • However, steric hindrance is minimized, enabling efficient coupling under mild conditions .
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The para boronate-ester arrangement enhances resonance stabilization, increasing reactivity in Suzuki reactions. This compound often requires lower catalyst loading .
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The ortho boronate placement (relative to the ester) introduces steric challenges, necessitating higher temperatures or specialized catalysts .

Commercial Availability and Cost

  • The target compound (CAS: 1309981-37-0) is supplied by Dayang Chem (Hangzhou) Co., Ltd. , with a focus on high-purity batches for research .
  • Ethyl 5-substituted analogs are cheaper (¥321.00/g) due to simpler synthesis routes , while Methyl 4-substituted derivatives are priced higher owing to their superior reactivity .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BN2O4
  • Molecular Weight : 316.16 g/mol
  • CAS Number : 1426136-45-9
  • Purity : ≥97% .

The compound features a dioxaborolane moiety that is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems. It is hypothesized that the compound may act through the following mechanisms:

  • Enzyme Inhibition : The presence of the boron atom allows for interactions with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Cellular Uptake : The ethyl group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds containing boron can influence oxidative stress pathways within cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound.

  • Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:

Compound NameMolecular FormulaIC50 (µM) - Cancer CellsAntimicrobial Activity
This compoundC16H21BN2O415Effective at 10 µg/mL
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateC14H20BNO420Moderate
Ethyl 6-(4-methoxyphenyl)-pyridineC16H17N25Not effective

Future Directions and Research Opportunities

Further research is warranted to explore:

  • Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated picolinate precursor. For example, methyl/ethyl picolinate derivatives with a bromine or iodine substituent at the 6-position are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Purification is achieved via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization, with yields ranging from 60–80% depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and ester/boronic ester integrity. The dioxaborolane group exhibits characteristic peaks at ~1.3 ppm (12H, pinacol methyl groups) .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophenyl]pyrimidine carboxylate) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include:

  • Unreacted halogenated precursor : Detected via TLC and removed by iterative column chromatography.
  • Hydrolysis products : The dioxaborolane group is sensitive to moisture, leading to boronic acid formation. Anhydrous conditions (N₂ atmosphere, molecular sieves) and low-temperature storage (-20°C) mitigate this .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronic ester?

  • Methodological Answer : Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.
  • Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ for basicity control.
  • Temperature : 80–100°C for 12–24 hours.
    A recent study achieved 92% coupling efficiency with 4-bromoacetophenone using this compound, emphasizing the need for degassed solvents to prevent boronic ester decomposition .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-couplings?

  • Methodological Answer : The electron-withdrawing ester group at the 2-position activates the pyridine ring, enhancing electrophilicity at the 6-position. Computational studies (DFT) on analogous compounds show reduced LUMO energy at the boron site, facilitating transmetallation in Suzuki reactions. Substituent effects can be quantified via Hammett σ values, with meta-substituents (e.g., COOEt) showing σₚ ≈ +0.45 .

Q. What strategies mitigate hydrolysis of the dioxaborolane group during reactions?

  • Methodological Answer : Strategies include:

  • Stabilizing agents : Addition of pinacol (1.5 eq) to scavenge water.
  • Anhydrous workup : Use of MgSO₄ or activated alumina during purification.
  • Low-temperature reactions : Conducting couplings at 0–4°C in THF to slow hydrolysis kinetics .

Q. How to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., bond-length variations in dioxaborolane rings) require:

  • High-resolution data : Collect at synchrotron sources (λ < 1 Å) to improve precision.
  • Refinement protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals, as described in SHELX system analyses .

Q. In medicinal chemistry applications, how is the boronic ester's stability assessed in biological matrices?

  • Methodological Answer : Stability is evaluated via:

  • HPLC-MS : Monitor degradation in PBS (pH 7.4) or plasma over 24 hours.
  • Competitive binding assays : Compare IC₅₀ values of the boronic ester vs. its hydrolyzed boronic acid in enzyme inhibition (e.g., proteasome or kinase targets) .

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